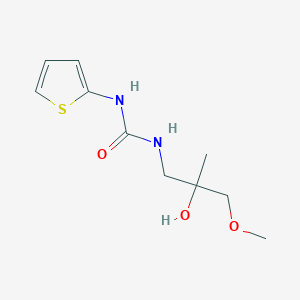

![molecular formula C11H15N5OS B2516446 2-甲基-7-(哌嗪-1-基甲基)-5H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-酮 CAS No. 946784-40-3](/img/structure/B2516446.png)

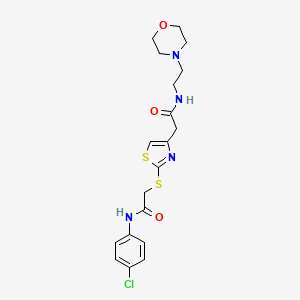

2-甲基-7-(哌嗪-1-基甲基)-5H-[1,3,4]噻二唑并[3,2-a]嘧啶-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Convenient Synthesis of 2,7-Disubstituted 5H-1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-ones and Related Compounds

The synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, including the compound of interest, involves the reaction of 3-amino-6-methyl-2-thiouracil with carboxylic acid or the reaction of thiosemicarbazide with carboxylic acid and β-keto ester. These reactions are facilitated by the presence of phosphorus pentaoxide and methanesulfonic acid, leading to the formation of the desired compounds .

Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine

A series of 1,3,4-thiadiazole amide compounds containing piperazine were synthesized from aminothiourea and carbon disulfide. The structures of these compounds were characterized using various spectroscopic methods. Some of these compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed antiviral activity against tobacco mosaic virus, indicating potential biological activities .

Synthesis and in vitro Anticancer Activity of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Derivatives

A novel series of 6-chloro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and evaluated for their anticancer activity against human breast and lung cancer cell lines. One of the compounds showed good anticancer activity and its interaction with bovine serum albumin was studied using UV, fluorescence, and molecular docking studies .

Synthesis and Antifungal Activity of New Hybrids Thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole

The synthesis of new hybrid compounds combining thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazoles was reported. These compounds, particularly those with a piperazine linker, exhibited significant antifungal activity against both filamentous and yeast fungi. The solubility and lipophilicity of these compounds were also assessed .

Molecular Structure Analysis

The molecular structure of 2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one and related compounds is characterized by the presence of a thiadiazolo[3,2-a]pyrimidin-5-one core, which is a heterocyclic structure containing nitrogen and sulfur atoms. The presence of the piperazine moiety contributes to the biological activity of these compounds, as seen in their antifungal and anticancer properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the introduction of various substituents to the thiadiazolo[3,2-a]pyrimidin-5-one core. The reactivity of the active methylene group in related compounds allows for further derivatization and the formation of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility and lipophilicity, are important factors that influence their biological activity and pharmacokinetic profile. The compounds with piperazine linkers have shown to possess favorable properties for antifungal activity, which could be attributed to their solubility and lipophilicity characteristics .

科学研究应用

新型化合物的合成

研究表明,由维斯那金酮和海林酮衍生的新型杂环化合物(包括噻唑并嘧啶)的合成具有显著的抗炎和镇痛活性。这些化合物已被评估为环氧化酶抑制剂,并显示出高抑制活性,特别是那些具有哌嗪或吗啉基团的化合物(Abu‐Hashem 等人,2020 年)。这项研究表明了基于噻唑并嘧啶结构框架开发新的治疗剂的潜力。

抗癌研究

该化合物还因其对人癌细胞系的抗增殖作用而受到研究。一项研究合成了 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮的衍生物,并使用 MTT 检测方法评估了它们的抗增殖作用。在该系列中,一些化合物对各种细胞系表现出良好的活性,表明其作为抗癌剂的潜力(马勒沙等人,2012 年)。这突出了此类化合物在寻找新的癌症疗法中的相关性。

属性

IUPAC Name |

2-methyl-7-(piperazin-1-ylmethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5OS/c1-8-14-16-10(17)6-9(13-11(16)18-8)7-15-4-2-12-3-5-15/h6,12H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDPYFMSFZGESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=O)C=C(N=C2S1)CN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

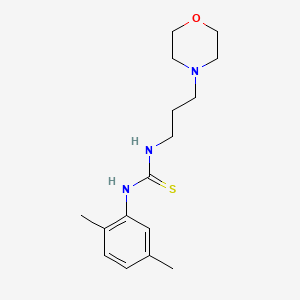

![4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2516364.png)

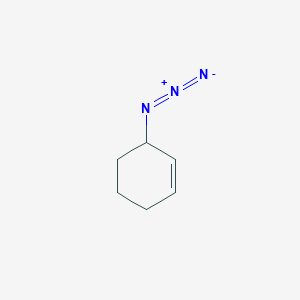

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

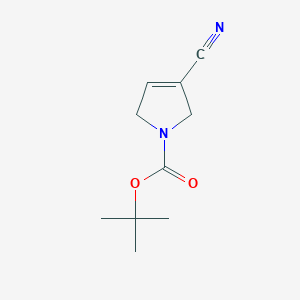

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![3-(Pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2516370.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)